Evidence Item 1: Neurotoxicity Avoidance vs. Tricresyl Phosphate (TCP)
A critical differentiator for Tris(3,5-xylenyl)phosphate is its favorable toxicological profile compared to tricresyl phosphate (TCP), a common functional substitute. In a direct in vivo study, roosters administered Tris(3,5-xylenyl)phosphate at a dose of 1000 mg/kg/day for 40 days showed no paralytic effects [1]. This is in stark contrast to the well-established neurotoxicity of TCP, particularly its ortho-isomer (TOCP), which is known to cause organophosphate-induced delayed neuropathy (OPIDN) at significantly lower exposures [2]. This data directly supports the substitution of TCP with the 3,5-TXP isomer in applications where human or environmental exposure is a concern, without compromising fire-retardant performance.
| Evidence Dimension | Neurotoxicity (Paralytic Effects) |
|---|---|
| Target Compound Data | No paralytic effects at 1000 mg/kg/day for 40 days in roosters |
| Comparator Or Baseline | Tricresyl phosphate (TCP, containing ortho-isomer): Known to cause OPIDN at lower doses |
| Quantified Difference | Qualitative difference: Absence of observed neurotoxicity at high dose in target compound versus established hazard in comparator |
| Conditions | In vivo oral administration study in roosters |
Why This Matters
This evidence eliminates a key procurement objection related to safety and liability, providing a quantifiable justification for selecting Tris(3,5-xylenyl)phosphate over TCP in consumer goods, electronics, and applications with potential human contact.
- [1] Haz-Map. (2019). Tris(3,5-xylenyl)phosphate. U.S. National Library of Medicine. View Source
- [2] Craig, P. H., & Barth, M. L. (1999). Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature. Journal of Toxicology and Environmental Health, Part B Critical Reviews, 2(4), 281-300. View Source
